

Physical properties of 1-Boc-4-bromopyrazole melting point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Boc-4-bromopyrazole**

Cat. No.: **B1521723**

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **1-Boc-4-bromopyrazole**, with a Core Focus on Melting Point

For research scientists and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. These properties govern a compound's behavior, from its reactivity in a synthesis protocol to its ultimate suitability as a scaffold for a therapeutic agent. **1-Boc-4-bromopyrazole** (tert-butyl 4-bromo-1H-pyrazole-1-carboxylate) is a key heterocyclic building block, valued for its protected pyrazole core which is a common motif in many biologically active molecules.^[1]

This technical guide provides an in-depth analysis of the physical properties of **1-Boc-4-bromopyrazole**, with a specialized focus on its melting point—a critical parameter for assessing purity, confirming identity, and ensuring consistency in research and manufacturing environments.

Physicochemical Characteristics of **1-Boc-4-bromopyrazole**

1-Boc-4-bromopyrazole is a solid at room temperature. Its core physical and chemical properties are essential for its handling, storage, and application in synthetic chemistry. These foundational data points are summarized in the table below.

Property	Value	Source(s)
CAS Number	1150271-23-0	[2]
Molecular Formula	C ₈ H ₁₁ BrN ₂ O ₂	[2]
Molecular Weight	247.09 g/mol	[2]
Appearance	Solid	
Melting Point	48-52 °C	

The Critical Role of Melting Point in Pharmaceutical R&D

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[\[3\]](#)[\[4\]](#) Far from being a simple physical constant, it is a powerful diagnostic tool in a laboratory setting for several reasons:

- **Indicator of Purity:** A pure crystalline solid will typically melt over a very narrow temperature range, often 0.5-1.0 °C.[\[5\]](#) The presence of even small amounts of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable effects: a depression of the melting point and a broadening of the melting range.[\[6\]](#) Therefore, a sharp melting range for **1-Boc-4-bromopyrazole** within the expected values is a strong indicator of high purity.
- **Compound Identification and Confirmation:** Every pure compound has a characteristic melting point.[\[6\]](#) In a drug development pipeline, where numerous novel compounds are synthesized, melting point determination serves as a rapid and cost-effective method to help verify the identity of a synthesized material by comparing the measured value to a known reference or literature value.[\[7\]](#)
- **Influence on Bioavailability:** For drug development professionals, physical properties like melting point have downstream implications. The melting point is related to a molecule's crystal lattice energy, which in turn influences its solubility.[\[8\]](#) This relationship can be a guiding principle in early drug discovery for predicting the absorption potential of poorly soluble drug candidates.[\[8\]](#)[\[9\]](#)

Experimental Protocol for Accurate Melting Point Determination

The following protocol describes a self-validating system for the precise determination of the melting point of **1-Boc-4-bromopyrazole** using a standard digital melting point apparatus. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Methodology

- Sample Preparation:
 - Step 1a: Place a small amount of crystalline **1-Boc-4-bromopyrazole** onto a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a spatula.
 - Rationale: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.
 - Step 1b: Take a thin-walled capillary tube sealed at one end. Press the open end into the powdered sample. A small amount of solid will enter the tube.
 - Step 1c: Invert the tube and gently tap it on a hard surface to pack the solid into the closed end.^[10] The goal is to obtain a packed column of solid approximately 1-2 mm in height.^[11]
 - Rationale: An appropriate sample height is crucial. Too much sample will cause a broad melting range due to uneven heat transfer, while too little will be difficult to observe.
- Initial (Rapid) Determination:
 - Step 2a: Place the packed capillary tube into the heating block of the melting point apparatus.
 - Step 2b: Set a rapid heating rate (e.g., 10-20 °C per minute).
 - Step 2c: Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate of the melting point.

- Rationale: This initial, rapid measurement saves time by quickly identifying the approximate melting range, allowing the subsequent, more accurate determination to be performed more efficiently.
- Accurate (Slow) Determination:
 - Step 3a: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in Step 2c. Use a fresh, new capillary with a new sample of **1-Boc-4-bromopyrazole**.
 - Rationale: Re-solidified samples may not exhibit the same melting behavior due to potential decomposition or changes in crystalline form. A fresh sample is mandatory for an accurate reading.[\[3\]](#)
 - Step 3b: Place the new capillary into the apparatus. Heat rapidly until the temperature is about 15-20 °C below the expected melting point.
 - Step 3c: Reduce the heating rate to 1-2 °C per minute.[\[10\]](#)
 - Rationale: A slow heating rate is the most critical factor for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, allowing for a precise observation of the melting transition.
 - Step 3d: Record the temperature at which the first drop of liquid appears (T_1). Continue heating slowly and record the temperature at which the last crystal of solid melts into a clear liquid (T_2).
 - Step 3e: The melting point is reported as the range from T_1 to T_2 . For **1-Boc-4-bromopyrazole** of high purity, this range should be narrow and fall within the literature value of 48-52 °C.

Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for accurate melting point determination.

Conclusion

The melting point of **1-Boc-4-bromopyrazole** is a fundamental physical property with significant implications for its use in research and drug development. An experimentally determined melting range of 48-52 °C, with a narrow span of 1-2 °C, provides strong evidence of the material's identity and high purity. Adherence to a meticulous experimental protocol, particularly controlling the rate of heating, is essential for obtaining data that is both accurate and reliable. For any scientist working with this important intermediate, the melting point serves as an indispensable first-line tool for quality assessment and control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbino.com [nbino.com]
- 2. scbt.com [scbt.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 6. youtube.com [youtube.com]
- 7. nano-lab.com.tr [nano-lab.com.tr]
- 8. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. byjus.com [byjus.com]

- To cite this document: BenchChem. [Physical properties of 1-Boc-4-bromopyrazole melting point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1521723#physical-properties-of-1-boc-4-bromopyrazole-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com